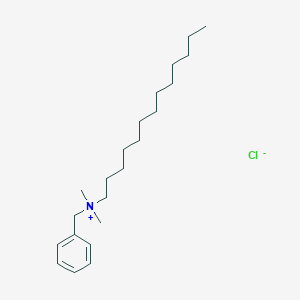

Benzyldimethyl(tridecyl)ammonium chloride

説明

Benzyldimethyl(tridecyl)ammonium chloride: is a quaternary ammonium compound with the molecular formula C22H40ClN . It is commonly used as a cationic surfactant and disinfectant due to its antimicrobial properties. This compound is known for its effectiveness in killing bacteria, fungi, and viruses, making it a valuable ingredient in various cleaning and sanitizing products .

準備方法

Synthetic Routes and Reaction Conditions: Benzyldimethyl(tridecyl)ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of tridecylamine with benzyl chloride in the presence of a suitable solvent, such as ethanol or water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically purified through crystallization or distillation to remove any impurities .

化学反応の分析

Types of Reactions: Benzyldimethyl(tridecyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the quaternary ammonium compound into secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of the original compound.

Reduction: Secondary or tertiary amines.

Substitution: Substituted quaternary ammonium compounds.

科学的研究の応用

Chemistry: Benzyldimethyl(tridecyl)ammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .

Biology: In biological research, this compound is employed as a disinfectant and preservative in laboratory settings. It is used to sterilize equipment and surfaces, ensuring a contamination-free environment for experiments .

Medicine: In the medical field, this compound is used in antiseptic formulations for wound care and surgical scrubs. Its antimicrobial properties help prevent infections and promote healing .

Industry: This compound is widely used in the industrial sector for water treatment, where it acts as a biocide to control microbial growth in cooling towers and other water systems. It is also used in the formulation of cleaning agents and detergents .

作用機序

Mechanism: Benzyldimethyl(tridecyl)ammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis .

Molecular Targets and Pathways: The primary molecular target of this compound is the lipid bilayer of microbial cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, causing increased membrane permeability and eventual cell death .

類似化合物との比較

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different alkyl chain lengths.

Cetyltrimethylammonium chloride: A quaternary ammonium compound with a longer alkyl chain, used as a surfactant and antiseptic.

Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain, used in various cleaning and disinfecting applications.

Uniqueness: Benzyldimethyl(tridecyl)ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and antimicrobial efficacy. This makes it particularly effective in applications where both strong antimicrobial activity and good surfactant properties are required .

生物活性

Benzyldimethyl(tridecyl)ammonium chloride, a member of the quaternary ammonium compounds (QACs), is widely recognized for its significant biological activity, particularly its antimicrobial properties. This compound is commonly used in various applications, including disinfectants, antiseptics, and preservatives. This article delves into the biological activity of this compound, examining its mechanisms of action, effectiveness against different microorganisms, and relevant research findings.

Chemical Structure and Properties

This compound is a cationic surfactant characterized by its long hydrophobic tridecyl chain and a positively charged nitrogen atom. The molecular formula is , and it is classified under alkylbenzyldimethylammonium chlorides (ADBACs). Its structure facilitates interaction with microbial membranes, which is crucial for its biological activity.

The antimicrobial activity of this compound primarily stems from its ability to disrupt microbial cell membranes. The mechanism involves:

- Membrane Disruption : The cationic nature of the compound allows it to bind to negatively charged components of microbial cell membranes, leading to increased permeability. This results in leakage of essential cellular contents and eventual cell death.

- Protein Denaturation : The compound can also denature proteins within the microbial cells, impairing their metabolic functions and structural integrity.

- Concentration-Dependent Activity : Its effectiveness varies with concentration; lower concentrations may exhibit bacteriostatic effects, while higher concentrations are bactericidal .

Antimicrobial Efficacy

Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Bacteria : It is effective against both Gram-positive and Gram-negative bacteria. Studies have shown that it has a higher efficacy against Gram-positive strains due to their simpler cell wall structure.

- Fungi : The compound also demonstrates antifungal properties, particularly against yeasts and molds.

- Viruses : Some studies suggest potential antiviral activity, although this is less documented compared to its antibacterial properties .

Comparative Efficacy

The following table summarizes the antimicrobial activity of this compound in comparison with other quaternary ammonium compounds:

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi | Viruses |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | Limited |

| Benzalkonium Chloride | High | Moderate | High | Limited |

| Dodecylbenzenesulfonic Acid | Moderate | Low | Low | Not effective |

Case Studies and Research Findings

-

Occupational Exposure Study :

A pilot study assessed occupational exposures to cleaning products containing this compound among hospital cleaners. Results indicated significant exposure levels during routine cleaning tasks, highlighting the importance of safety measures when using products containing this compound . -

Environmental Impact Assessment :

Studies on the biodegradation of ADBACs indicate that this compound can degrade under certain conditions, but its persistence in the environment raises concerns about ecological toxicity. The soluble organic carbon removal rates were approximately 100% in simulated treatment processes . -

Toxicological Evaluations :

Toxicity studies reveal that while this compound can be harmful at high concentrations, it exhibits low systemic absorption through intact skin. Acute oral toxicity studies have established LD50 values indicating moderate toxicity levels .

特性

IUPAC Name |

benzyl-dimethyl-tridecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22;/h14-16,18-19H,4-13,17,20-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWFQDBQMCDYJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936908 | |

| Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-93-6, 8001-54-5, 1330-85-4 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tridecyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyl(tridecyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, ar-dodecyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(tridecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。